molecular formula C7H4BrF2NO3 B1501838 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene CAS No. 865886-83-5

2-Bromo-4-(difluoromethoxy)-1-nitrobenzene

Cat. No. B1501838
CAS RN: 865886-83-5
M. Wt: 268.01 g/mol
InChI Key: YCHHHSKECOAFTB-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethoxy)-1-nitrobenzene is a chemical compound that is widely used in scientific research. It is a member of the nitrobenzene family and has a molecular formula of C7H3BrF2NO3. The compound is also known as BDFNB and is used in a variety of research applications due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Nitrobenzene Derivatives : Research has focused on synthesizing various nitrobenzene derivatives, which are crucial intermediates in pharmaceuticals and agrochemicals production. For example, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate for dofetilide, employs the Williamson Reaction, highlighting the significance of bromo and nitro substituents in chemical synthesis (Zhai Guang-xin, 2006).
  • Ultrasound-Assisted Synthesis : Ultrasound irradiation has been used to enhance the synthesis of nitrobenzene derivatives, such as 1-butoxy-4-nitrobenzene, demonstrating the utility of ultrasonic energy in facilitating chemical reactions and improving yields (K. Harikumar & V. Rajendran, 2014).

Electrophilic Substitution Reactions

  • Bromination Reactions : Electrophilic bromination, such as that involving Barium Tetrafluorobromate (III) for brominating nitrobenzene to produce 3-bromo-nitrotoluene, shows the feasibility of introducing bromo substituents onto nitrobenzene rings under mild conditions without the need for hard conditions or catalysts (V. Sobolev et al., 2014).

Photoelectrochemical Studies

  • Photoelectrochemical Reduction : The study of photoelectrochemical reduction of p-bromo-nitrobenzene provides insights into the behavior of bromo-nitrobenzene compounds under light irradiation, indicating potential applications in photochemical syntheses and the development of photoresponsive materials (R. Compton & R. Dryfe, 1994).

properties

IUPAC Name

2-bromo-4-(difluoromethoxy)-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO3/c8-5-3-4(14-7(9)10)1-2-6(5)11(12)13/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHHHSKECOAFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695949
Record name 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(difluoromethoxy)-1-nitrobenzene

CAS RN

865886-83-5
Record name 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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